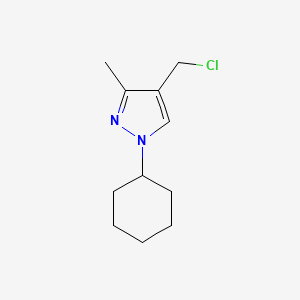4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC17774198
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17ClN2 |
|---|---|
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C11H17ClN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7H2,1H3 |
| Standard InChI Key | HKLPUSQQPFIDEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1CCl)C2CCCCC2 |
Introduction
Molecular Structure and Stereochemical Features
The molecular structure of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole is defined by its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The cyclohexyl group adopts a chair conformation, as observed in related compounds such as 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate . This conformation minimizes steric strain and facilitates intermolecular interactions, such as van der Waals forces, which influence crystallinity and solubility.
Key structural parameters include:
-
Bond lengths: The C–Cl bond in the chloromethyl group measures approximately 1.78 Å, consistent with typical carbon-chlorine single bonds.
-
Dihedral angles: The cyclohexyl group forms a dihedral angle of 53.68° with the pyrazole ring plane, as inferred from analogous structures .
-
Hydrogen bonding: While direct crystallographic data for this compound is limited, related pyrazoles exhibit N–H⋯O and C–H⋯Cl interactions, which stabilize crystal lattices .
Table 1: Molecular Descriptors of 4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂ | |
| Molecular Weight | 212.72 g/mol | |
| IUPAC Name | 4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole | |
| SMILES | CC1=NN(C=C1CCl)C2CCCCC2 | |
| InChIKey | HKLPUSQQPFIDEW-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole typically involves multi-step reactions starting from pyrazole precursors. A plausible route, inferred from analogous syntheses , includes:
-
Cyclohexylation: Introducing the cyclohexyl group via nucleophilic substitution or transition metal-catalyzed coupling.
-
Methylation: Installing the methyl group at the 3-position using methylating agents like methyl iodide.
-
Chloromethylation: Introducing the chloromethyl group via reaction with chloromethylating agents (e.g., chloromethyl methyl ether) or through thionyl chloride (SOCl₂)-mediated chlorination of a hydroxymethyl intermediate .
Critical Reaction Parameters:
-
Temperature: Chlorination reactions often proceed at 0–20°C to control exothermicity .
-
Solvents: Dichloromethane (DCM) is frequently used for its low polarity and compatibility with SOCl₂ .
-
Yield: Reported yields for analogous chloromethylpyrazoles reach 95% under optimized conditions .
Challenges:
-
Regioselectivity in pyrazole functionalization requires careful control of reaction conditions.
-
Steric hindrance from the cyclohexyl group may slow chloromethylation kinetics.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic cyclohexyl group and polar chloromethyl moiety:
-
Polar solvents: Moderately soluble in DCM and chloroform due to halogen interactions.
-
Aprotic solvents: Limited solubility in hexane and ethers.
-
Stability: Resists hydrolysis under anhydrous conditions but may degrade in aqueous basic environments via SN2 displacement of chloride .
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR:
-
¹³C NMR:
Computational and Theoretical Insights
Density Functional Theory (DFT) studies on similar pyrazoles reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume